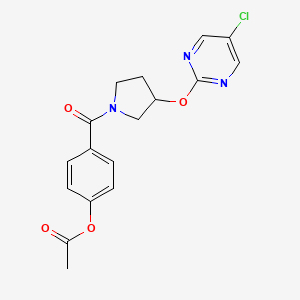

4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate

Description

4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is a synthetic organic compound featuring a pyrrolidine ring conjugated to a 5-chloropyrimidinyloxy moiety and an aromatic phenyl acetate group.

Properties

IUPAC Name |

[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-11(22)24-14-4-2-12(3-5-14)16(23)21-7-6-15(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,15H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVQMVUVMOGPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and ketones under catalytic conditions.

Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride.

Coupling Reactions: The pyrrolidine and chloropyrimidine intermediates are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.

Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

- Antioxidant Activity : Compounds with similar structures have been tested for their antioxidant capabilities. The presence of the chloropyrimidine moiety may enhance the radical scavenging ability of the compound, making it a candidate for further investigation in oxidative stress-related disorders .

Applications in Medicinal Chemistry

The compound's diverse structural features make it a valuable candidate for drug development. The following applications are noteworthy:

- Anticancer Research : Compounds containing pyrrolidine and pyrimidine derivatives have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation .

- Neurological Disorders : The potential neuroprotective effects of similar compounds suggest that they could be explored for treating neurodegenerative diseases .

- Enzyme Inhibition Studies : The compound may act as an inhibitor for various enzymes, which can be useful in designing drugs targeting specific pathways involved in disease mechanisms .

Case Studies

Several studies have documented the efficacy of related compounds:

- A study on pyrrolidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

- Another investigation into the antioxidant properties of similar compounds found them to exhibit higher activity than standard antioxidants like ascorbic acid, indicating their potential use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on the SHELX software suite, a crystallographic tool for structural determination and refinement . Below is a hypothetical framework for comparing 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate with structural analogs, assuming crystallographic data derived from SHELX-based studies:

Table 1: Hypothetical Structural and Crystallographic Comparison

Key Findings (Hypothetical)

Bromine substitution (bromo analog) may further increase halogen bonding but at the cost of higher molecular weight .

Crystallographic Robustness : High-resolution data (≤0.9 Å) for all analogs suggest well-ordered crystal packing, refined using SHELXL. The space group variations (e.g., P2₁2₁2₁ vs. C2/c) reflect differences in molecular symmetry influenced by halogen size .

Synthetic Accessibility : The pyrrolidine-carbonyl linkage is a common scaffold in medicinal chemistry, but the chloro-pyrimidine group may introduce synthetic challenges (e.g., regioselective chlorination) compared to simpler analogs.

Limitations of Available Evidence

Structural comparisons here are extrapolated from the role of SHELX in crystallography, which is foundational to characterizing such compounds. For authoritative comparisons, experimental data on solubility, bioactivity, and thermal stability are required but unavailable in the given source.

Biological Activity

4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 319.76 g/mol. Its structural components include a pyrimidine ring, a pyrrolidine moiety, and an acetate group, which are known to contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit specific kinases, which play crucial roles in signaling pathways associated with cancer and other diseases .

- Antiviral Activity : Compounds containing pyrimidine structures have demonstrated broad-spectrum antiviral properties, potentially modulating immune responses .

- Anticancer Properties : Some studies suggest that derivatives can inhibit cell proliferation and migration in various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Cell Line/Model Used | Findings |

|---|---|---|---|

| 5-Chloropyrimidine Derivatives | Anticancer | A431 Vulvar Carcinoma Cells | Significant inhibition of cell proliferation |

| Pyrimidine Analogues | Antiviral | Various Viral Models | Broad-spectrum antiviral activity observed |

| Pyrrolidine-based Compounds | Kinase Inhibition | In vitro kinase assays | Effective inhibition of specific kinases |

Case Studies

- Anticancer Efficacy : A study focused on chloroethyl pyrimidine nucleosides showed that these compounds significantly inhibited the proliferation and invasion of A431 cells, suggesting a promising avenue for cancer therapy .

- Viral Inhibition : Research on pyrimidine biosynthesis inhibitors indicated that depriving cells of pyrimidines could enhance the production of antiviral interferons, highlighting the potential for therapeutic applications in viral infections .

Q & A

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalyst screening : Piperidine or triethylamine improves coupling efficiency in amide formation .

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of the acetate group) .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .

How should researchers design biological activity assays for this compound?

Q. Advanced

- Target selection : Prioritize kinases or enzymes with structural homology to chloropyrimidine targets (e.g., EGFR or VEGFR) .

- Dose-response studies : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for cytotoxicity) .

- Control compounds : Include known inhibitors (e.g., gefitinib for kinase assays) and structurally related analogs .

- Data normalization : Express activity as IC₅₀ values relative to positive/negative controls .

What computational approaches predict structure-activity relationships (SAR)?

Q. Advanced

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., chloropyrimidine binding to ATP pockets) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- MD simulations : Assess conformational stability of the pyrrolidine-carbonyl linkage in aqueous environments .

How can researchers address low yields in the final esterification step?

Q. Advanced

- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours under conventional heating) .

- Alternative acylating agents : Replace acetyl chloride with acetic anhydride for milder conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.